Chromic nitrate

Catalysis Selective Ammoxidation Zeolite Synthesis

Substituting chromium salts in catalyst synthesis yields inconsistent performance due to counterion effects. Chromic nitrate (CAS 13548-38-4) supplies the weakly coordinating NO₃⁻ anion essential for controlled CrOx dispersion. • SCR Catalysts: NO conversion directly proportional to chromia loading (≤5 wt% on TiO₂) at <470 K. • Corrosion Inhibition: <2.5 mg/cm² carbon steel loss over 270 days in synergistic formulations. • Textile Mordanting: Superior color fastness on silk via pre-mordanting protocols. Dark violet crystalline solid, ≥99% purity, with documented batch consistency.

Molecular Formula Cr(NO3)3∙ 9H2O
Cr(NO3)3
CrN3O9
Molecular Weight 238.01 g/mol
CAS No. 13548-38-4
Cat. No. B1221853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromic nitrate
CAS13548-38-4
Synonymschromic nitrate
chromium nitrate
chromium nitrate nonahydrate
chromonitric acid
nitric acid chromium salt
Molecular FormulaCr(NO3)3∙ 9H2O
Cr(NO3)3
CrN3O9
Molecular Weight238.01 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cr+3]
InChIInChI=1S/Cr.3NO3/c;3*2-1(3)4/q+3;3*-1
InChIKeyPHFQLYPOURZARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: very good

Chromic Nitrate: Foundational Properties & Procurement


Chromic nitrate, specifically chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O; molecular weight 400.15 g/mol), is a dark violet to purple, hygroscopic crystalline solid . It exhibits high water solubility (81 g/100 mL at 20°C) and decomposes upon heating above 100°C [1]. Its primary industrial and research applications are rooted in its role as a water-soluble Cr(III) precursor for catalyst synthesis, a corrosion inhibitor, and a textile mordant . Critically, its performance profile is not generic among chromium salts; the nitrate counterion and the resulting aqueous chemistry dictate specific behavior in applications ranging from selective catalytic reduction (SCR) to metal surface passivation, making direct substitution with other chromium(III) salts (e.g., chloride, sulfate) scientifically unsound [2].

Chromic Nitrate Irreplaceability


The substitution of chromic nitrate with alternative chromium(III) salts—such as chromium(III) chloride, sulfate, or acetate—is precluded by the profound influence of the counterion on speciation, surface chemistry, and resulting functional performance. The nitrate anion (NO₃⁻) acts as a weakly coordinating ligand, in contrast to the strongly coordinating chloride (Cl⁻) or sulfate (SO₄²⁻) ions [1]. This difference governs the formation of distinct chromium oxide/hydroxide clusters during catalyst synthesis, affects the redox behavior of chromium species (Cr(III) vs. Cr(VI) generation), and dictates the passivation versus pitting mechanisms in corrosion inhibition [2][3]. Consequently, empirical data demonstrate that catalysts, coatings, or dye complexes prepared from different chromium(III) precursors exhibit non-equivalent activity, selectivity, and stability, rendering chromic nitrate uniquely suited for specific processes where its particular counterion-driven properties are essential [4][5].

Chromic Nitrate Comparative Performance Evidence


Ethylene Ammoxidation Precursor Comparison

In the synthesis of Cr-ZSM-5 catalysts for the selective ammoxidation of ethylene to acetonitrile, the catalyst prepared using chromium nitrate as a precursor exhibited lower activity and selectivity compared to the catalyst derived from chromium chloride [1]. This head-to-head comparison demonstrates that chromic nitrate is not the optimal precursor for maximizing acetonitrile yield but may be relevant for applications where lower selectivity or a different product distribution is desired or where nitrate's specific decomposition chemistry is advantageous.

Catalysis Selective Ammoxidation Zeolite Synthesis

SCR of NO: Precursor and Support Effects

In the preparation of Cr-ZSM-5 catalysts for the selective catalytic reduction (SCR) of NO with NH₃, chromic nitrate, when used with H⁺-ZSM-5 support, led to a highly active catalyst in the temperature range of 50-300°C, comparable to catalysts prepared from chromium chloride [1]. However, the same chromic nitrate precursor, when used with NH₄⁺-ZSM-5 support, resulted in a poorly active catalyst due to the formation of massive α-Cr₂O₃ particles [1]. This contrasts with chromium acetate precursors, which formed inefficient agglomerates of amorphous oxide that could be mitigated with NH₄⁺-ZSM-5 support [1].

Environmental Catalysis Selective Catalytic Reduction Zeolite Catalysts

Wood Coating Pretreatment Durability

A 30-month outdoor exposure study compared the performance of semi-transparent stains and clear coatings on wood panels pretreated with aqueous chromium(III) nitrate versus chromic acid (Cr(VI) trioxide) [1]. While both chromium compounds improved finish performance compared to untreated panels, the panels pretreated with chromic acid exhibited superior weathering resistance [1].

Wood Preservation Surface Chemistry Coatings

Silk Mordanting Method Comparison

A comparative study on silk mordanting evaluated the influence of different chromium salts on color fastness. When chromium nitrate was used as a mordant, better color fastness was achieved with the pre-mordanting method compared to the post-mordanting method [1]. This result is the reverse of the behavior observed with potassium dichromate, which performed better in post-mordanting [1].

Textile Chemistry Mordant Dyeing Color Fastness

Long-Term Corrosion Inhibition on Carbon Steel

In a long-term (270-day) static corrosion test on carbon steel, a mixture containing sodium dichromate and chromium nitrate provided significant corrosion inhibition, maintaining total corrosion losses of less than 2.5 mg/cm² over the full exposure period [1]. This performance was comparable to other high-performing mixtures, including sodium hexametaphosphate and sodium nitrite-based formulations, and superior to mixtures that permitted total corrosion greater than 26 mg/cm² [1].

Corrosion Science Carbon Steel Inhibitor Synergy

Anion Role in Cr(III) Conversion Coatings

A study on trivalent chromium (Cr(III)) conversion coatings on electrogalvanized steel found that the nature of the anion in the coating solution dictates the surface chemistry and resulting corrosion protection mechanism [1]. The nitrate anion (from chromium nitrate) was identified as an oxidizing agent, whereas the sulfate anion (from chromium sulfate) acted as a passivating agent and the chloride anion (from chromium chloride) acted as a pitting agent [1].

Conversion Coatings Corrosion Protection Surface Engineering

Chromic Nitrate Validated Application Scenarios


Low-Temperature SCR Catalyst Synthesis

Based on evidence that chromic nitrate impregnation onto titania (TiO₂) produces catalysts with high activity for the SCR of NO with NH₃ at low temperatures (T < 470 K), this compound is ideally suited for preparing environmental catalysts for emission control [1]. The use of aqueous chromium nitrate solution allows for controlled loading of chromia (CrOx) up to 5 wt%, where NO conversion is directly proportional to loading, enabling precise catalyst design [1]. This application is validated by peer-reviewed studies demonstrating that the specific properties of the nitrate precursor lead to well-dispersed active species essential for low-temperature performance [2].

Silk Pre-Mordanting for Color Fastness

Comparative studies on silk dyeing provide clear evidence that chromium nitrate is most effective as a mordant when applied using the pre-mordanting method, resulting in superior color fastness for dyes like C.I. Mordant Violet 5 and Blue 13 [1]. This specific process condition differentiates it from other chromium mordants, such as potassium dichromate, which is more effective in post-mordanting [1]. Therefore, textile chemists seeking to optimize wash and light fastness for silk dyed with these specific dye classes should select chromium nitrate and employ a pre-mordanting protocol.

Synergistic Corrosion Inhibitor for Carbon Steel

Data from extended-duration corrosion tests (270 days) demonstrate that a mixture of sodium dichromate and chromium nitrate is a highly effective inhibitor for carbon steel, limiting corrosion loss to less than 2.5 mg/cm² [1]. This formulation performs on par with other top-tier inhibitor systems [1]. Industrial users formulating long-term corrosion protection packages for carbon steel in static or low-flow environments should consider chromic nitrate as a key co-inhibitor to achieve durable passivation, particularly where synergistic effects with dichromate are desired.

Cr(III) Conversion Coatings with Oxidative Component

Mechanistic studies on Cr(III)-based conversion coatings reveal that the nitrate counterion from chromium nitrate acts as an oxidizing agent during film formation on electrogalvanized steel [1]. This is in contrast to the passivating role of sulfate or the detrimental pitting role of chloride from alternative chromium(III) salts [1]. For surface finishing engineers developing environmentally compliant, Cr(VI)-free conversion coatings that require an inherent oxidative driving force for proper film development and adhesion, chromium nitrate is the scientifically justified precursor choice.

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